(3Ar,7aR)-2-methyl-1,3,3a,4,6,7-hexahydropyrano[3,4-c]pyrrole-7a-carboxylic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(3Ar,7aR)-2-methyl-1,3,3a,4,6,7-hexahydropyrano[3,4-c]pyrrole-7a-carboxylic acid;hydrochloride” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Chemical Reactions Analysis
The chemical reactions involving this compound are not well-documented in the available literature. Pyrrole compounds are known to undergo a variety of reactions, including electrophilic substitution and metal-catalyzed cross-coupling reactions .Scientific Research Applications
Synthesis and Structural Analysis
- Cycloaddition Reactions : Methyl 3-aroyl-1-aryl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates were reacted with styrene and butyl vinyl ether to synthesize hexahydropyrano-[4,3-b]pyrrole-7a-carboxylates. The structure was confirmed via X-ray analysis, demonstrating the compound's relevance in chemical synthesis (Bubnov et al., 2015).
Intramolecular Cyclization
- Synthesis of Polyfunctional Derivatives : A procedure for synthesizing polyfunctional pyrano[3,4-c]pyrrole derivatives was developed. It involved intramolecular cyclization with vicinal cyano and carboxamide groups on a pyran ring, indicating its potential in complex molecular construction (Ievlev et al., 2017).
Heterocyclic Compound Synthesis
- Synthesis of Novel Compounds : Research on synthesizing novel pyrano[2,3-c]pyrrole-4,7-dione derivatives highlights the compound's role in developing new heterocyclic compounds with potential applications in various fields (Vydzhak & Panchishin, 2008).
Natural Occurrence and Analysis
- Isolation from Natural Sources : The isolation of similar pyrrolizidine compounds from natural sources like Alexa grandiflora shows the relevance of these compounds in natural product chemistry and potential pharmacological applications (Pereira et al., 1991).
Enzyme Inhibition Studies
- Kynurenine-3-Hydroxylase Inhibition : Pyrrolo[3,2-c]quinoline derivatives, structurally similar to the compound , have been synthesized and evaluated as inhibitors of kynurenine-3-hydroxylase, an enzyme involved in tryptophan metabolism. This indicates potential medicinal chemistry applications (Heidempergher et al., 1999).
Mechanism of Action
Target of Action
The specific role of these targets can vary widely, from catalyzing biochemical reactions to regulating signal transduction pathways .
Mode of Action
This can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways .
Biochemical Pathways
These can range from metabolic processes, such as the breakdown or synthesis of biomolecules, to signaling pathways that regulate cellular functions .
Pharmacokinetics
These properties are crucial in determining the bioavailability of a compound, its distribution within the body, its metabolism into active or inactive forms, and its eventual elimination from the body .
Result of Action
The effects of similar compounds can range from changes in cellular metabolism and function to alterations in gene expression and signal transduction pathways .
Action Environment
The action, efficacy, and stability of EN300-392650 can be influenced by various environmental factors. These can include the pH and temperature of the environment, the presence of other molecules or ions, and the specific characteristics of the target cells or tissues .
Properties
IUPAC Name |
(3aR,7aR)-2-methyl-1,3,3a,4,6,7-hexahydropyrano[3,4-c]pyrrole-7a-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3.ClH/c1-10-4-7-5-13-3-2-9(7,6-10)8(11)12;/h7H,2-6H2,1H3,(H,11,12);1H/t7-,9+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRXWNIVTDQJWFJ-JXLXBRSFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2COCCC2(C1)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@@H]2COCC[C@@]2(C1)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.